5-Fluoro-2-methoxy-3-(trifluoromethyl)aniline
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Overview
Description
5-Fluoro-2-methoxy-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of trifluoromethyl-substituted anilines It is characterized by the presence of a fluorine atom, a methoxy group, and a trifluoromethyl group attached to the benzene ring
Preparation Methods
The synthesis of 5-Fluoro-2-methoxy-3-(trifluoromethyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3-nitrobenzotrifluoride with a fluorinating agent to introduce the fluorine atom at the desired position. The nitro group is then reduced to an amino group using a suitable reducing agent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-Fluoro-2-methoxy-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, as mentioned in the preparation methods.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine or methoxy groups can be replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Fluoro-2-methoxy-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of enzyme inhibitors or as a probe to study biological pathways involving fluorinated aromatic compounds.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methoxy-3-(trifluoromethyl)aniline depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity to its molecular targets by forming strong hydrogen bonds or van der Waals interactions. The methoxy group can also influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
5-Fluoro-2-methoxy-3-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
3-Methoxy-5-(trifluoromethyl)aniline: This compound lacks the fluorine atom at the 5-position, which can result in different chemical reactivity and biological activity.
2-Fluoro-5-(trifluoromethyl)aniline: This compound has a similar structure but lacks the methoxy group, which can affect its solubility and interaction with biological targets.
2-Methoxy-5-(trifluoromethyl)aniline: This compound is similar but lacks the fluorine atom at the 2-position, which can influence its overall chemical properties and applications.
The uniqueness of this compound lies in the combination of these functional groups, which confer specific chemical and biological properties that can be exploited in various applications.
Properties
Molecular Formula |
C8H7F4NO |
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Molecular Weight |
209.14 g/mol |
IUPAC Name |
5-fluoro-2-methoxy-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7F4NO/c1-14-7-5(8(10,11)12)2-4(9)3-6(7)13/h2-3H,13H2,1H3 |
InChI Key |
SSIGHHWOVLBRKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1N)F)C(F)(F)F |
Origin of Product |
United States |
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